molecular formula C20H27N5 B5059745 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B5059745
M. Wt: 337.5 g/mol
InChI Key: QJRYFNXJOMEAMT-UHFFFAOYSA-N
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Description

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of targeting G protein-coupled receptors (GPCRs). Its molecular structure, which incorporates a benzylpiperidine group linked to a pyrimidine ring via a piperazine spacer, is a common pharmacophore found in compounds designed to modulate neurologically relevant receptors. Compounds with piperazine and piperidine substructures, similar to this one, are frequently investigated as potent and selective antagonists or inverse agonists for specific receptor types . For instance, closely related chemical scaffolds have been developed as potent human A2A adenosine receptor (AR) antagonists/inverse agonists . The A2A AR is a well-validated target for treating neurodegenerative disorders such as Parkinson's disease, and A2A AR antagonists have demonstrated potential in improving motor functions and providing neuroprotective effects in preclinical models . Furthermore, due to the role of the A2A receptor in the immune system, such antagonists are also being explored as promising agents in cancer immunotherapy to help overcome tumor-induced immunosuppression . Additionally, structural motifs containing the 1-benzylpiperidine group are recognized in the research of therapeutics for neurological diseases. For example, N-[2-(1-benzylpiperidin-4-yl)ethyl] derivatives have been patented as muscarinic receptor 4 (M4) antagonists for the treatment of neurological conditions . This highlights the broader research application of molecules featuring the benzylpiperidine moiety in central nervous system drug discovery. The presence of the pyrimidine ring further adds to the compound's versatility, as this heterocycle is a privileged structure in drug design, often contributing to favorable binding affinity and pharmacokinetic properties. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-2-5-18(6-3-1)17-23-11-7-19(8-12-23)24-13-15-25(16-14-24)20-21-9-4-10-22-20/h1-6,9-10,19H,7-8,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRYFNXJOMEAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine or piperazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name & Source Substituent(s) Yield (%) Melting Point (°C) Key Pharmacological Notes
Target Compound 1-Benzylpiperidin-4-yl - - Hypothesized CNS activity
Piribedil (CAS 3605-01-4) Benzodioxolemethyl 86 Not reported Dopamine agonist (Parkinson’s)
MW01-2-151SRM () 4-Methyl-6-phenylpyridazin-3-yl - Not reported Attenuates TBI-induced impairment
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)... () Benzodioxolemethyl 86 Not reported Structural analog of Piribedil
Compound 21 () 3-((4-Fluorophenyl)thio)propyl 87 150–151 -
Compound 10 () Methylsulfonyl piperazine 75 289–291 Kinase inhibitor candidate
2-[4-(4-Chlorophenylsulfonyl)... () 4-Chlorophenylsulfonyl - - CFTR corrector

Key Observations

Melting Points: Compounds with rigid substituents (e.g., sulfonyl groups in ) exhibit higher melting points (289–291°C) due to stronger crystal packing, whereas flexible alkyl chains (e.g., propyl in ) result in lower melting points (150–151°C).

Synthetic Accessibility :

  • Yields for piperazine-pyrimidine derivatives range from 75% to 87% (), suggesting efficient synthetic routes. The target compound may be synthesized via nucleophilic substitution between 2-chloropyrimidine and 1-benzylpiperidin-4-ylpiperazine.

Pharmacological Diversity :

  • Dopamine Agonism : Piribedil’s benzodioxolemethyl group is critical for dopamine receptor binding .
  • Kinase Inhibition : Sulfonyl and methylsulfonyl groups () align with kinase inhibitor pharmacophores.
  • CFTR Modulation : Chlorophenylsulfonyl substituents () correlate with ion channel activity.

Structural and Crystallographic Insights

  • Piribedil : The dihedral angle between pyrimidine and benzodioxole rings is 56.5° , influencing molecular conformation. C-H⋯π interactions stabilize its crystal lattice.
  • Target Compound : The benzylpiperidine substituent may introduce steric hindrance, altering binding modes compared to Piribedil.

Biological Activity

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₄N₄
  • Molecular Weight : 228.26 g/mol
  • CAS Number : 876667-59-3

The structure includes a pyrimidine core linked to a piperazine moiety, which is further substituted with a benzylpiperidine group. This unique configuration is crucial for its interaction with various biological targets.

Research indicates that this compound exhibits significant affinity for several neurotransmitter receptors, particularly sigma receptors. A study demonstrated that derivatives of similar structures showed high affinity for sigma1 receptors, with Ki values as low as 3.90 nM, indicating potent binding capabilities .

Table 1: Affinity Data for Related Compounds

Compound NameSigma1 Ki (nM)Sigma2 Ki (nM)
Compound A3.90240
Compound B5.50210
Compound C8.20300

Antiproliferative Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated notable antiproliferative effects against human breast cancer cells (MDA-MB-231 and MCF-7) with IC₅₀ values ranging from 19.9 to 75.3 µM . This suggests potential therapeutic applications in oncology.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects. Its interaction with muscarinic receptors has been highlighted as a potential pathway for treating neurological disorders . Specifically, it acts as an antagonist at muscarinic receptor M4, which is implicated in various neurodegenerative diseases.

Study on Sigma Receptor Interaction

A detailed study focused on the interaction of benzylpiperidine derivatives with sigma receptors revealed that modifications to the piperazine ring significantly influenced receptor affinity and selectivity. The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on structural variations .

Cancer Cell Line Evaluation

Another research effort evaluated the antiproliferative effects of the compound on several cancer cell lines, confirming its ability to inhibit cell growth effectively. The findings indicated that the compound's structure allows it to interact favorably with cellular targets involved in proliferation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-(piperazin-1-yl)pyrimidine with a benzylpiperidine derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) is a standard approach. Optimization includes controlling temperature (70–100°C), using catalytic bases (e.g., K₂CO₃), and purifying via column chromatography or recrystallization to achieve >85% purity . Reaction time and stoichiometric ratios (e.g., 1:1.2 for amine:electrophile) are critical for yield improvement .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., aromatic protons at δ 6.5–8.3 ppm for pyrimidine and benzyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected within 0.001 Da accuracy) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles; software like SHELXL or OLEX2 refines crystal structures .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound using X-ray crystallography, and what software tools are recommended?

  • Single-crystal X-ray diffraction (SCXRD) is ideal for resolving ambiguities. For example, orthorhombic crystal systems (e.g., space group Pccn) with unit cell parameters (a = 21.3 Å, b = 18.6 Å, c = 7.5 Å) are analyzed using SHELXL for refinement (R-factor < 0.04) . OLEX2 integrates data processing, visualization, and hydrogen-bonding analysis (e.g., C–H···π interactions) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives in target engagement studies?

  • Substituent Variation: Compare analogs with halogens (e.g., Br vs. Cl at the benzyl position) to assess potency changes. For example, bromobutyl groups enhance receptor binding affinity due to increased hydrophobicity .
  • Biological Assays: Use enzyme inhibition assays (e.g., PI3Kα IC₅₀) or receptor-binding studies (e.g., 5-HT₁A receptor selectivity) to correlate structural features with activity .

Q. How can conflicting data regarding the biological activity of similar piperazine-pyrimidine derivatives be methodologically addressed?

  • Dose-Response Curves: Validate discrepancies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
  • Comparative SAR Studies: Systematically test derivatives under identical conditions. For instance, a methyl substituent on the pyrimidine ring may reduce solubility, explaining lower in vivo efficacy despite high in vitro activity .

Q. What in silico methods are utilized to predict binding affinity and selectivity towards biological targets?

  • Molecular Docking: Tools like AutoDock Vina simulate binding poses in target pockets (e.g., PI3K catalytic site). Key interactions include hydrogen bonds with pyrimidine N atoms and hydrophobic contacts with benzyl groups .
  • Pharmacophore Modeling: Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using software like Schrödinger’s Phase. Validate predictions with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on bond angles or torsion angles in derivatives?

  • Cross-validate using multiple datasets (e.g., compare independent SCXRD analyses). For example, a torsion angle discrepancy of ±5° in the piperazine ring may arise from crystal packing effects, which can be resolved via Hirshfeld surface analysis .

Methodological Resources

  • Crystallography: SHELX suite for refinement , OLEX2 for visualization .
  • SAR Tools: PubChem for structural analogs , PyMOL for 3D visualization.
  • Computational Modeling: AutoDock for docking , Gaussian for DFT calculations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.